N-(1-isopropyl-1H-indol-4-yl)-2-pyridinecarboxamide

Description

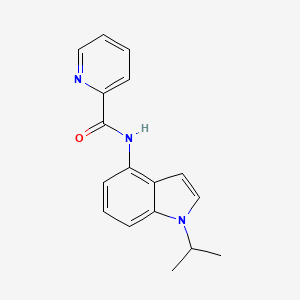

N-(1-isopropyl-1H-indol-4-yl)-2-pyridinecarboxamide is a synthetic carboxamide derivative characterized by a pyridinecarboxamide backbone linked to an indole moiety substituted with an isopropyl group at the 1-position. This compound’s structural uniqueness arises from the combination of a planar aromatic indole system and a pyridine ring, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C17H17N3O |

|---|---|

Molecular Weight |

279.34 g/mol |

IUPAC Name |

N-(1-propan-2-ylindol-4-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C17H17N3O/c1-12(2)20-11-9-13-14(7-5-8-16(13)20)19-17(21)15-6-3-4-10-18-15/h3-12H,1-2H3,(H,19,21) |

InChI Key |

IUUDAXDAFJNJRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-1H-indol-4-yl)-2-pyridinecarboxamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Substitution with Isopropyl Group: The indole ring is then alkylated with isopropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to introduce the isopropyl group at the nitrogen atom.

Coupling with Pyridinecarboxamide: The final step involves the coupling of the substituted indole with 2-pyridinecarboxylic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-1H-indol-4-yl)-2-pyridinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(1-isopropyl-1H-indol-4-yl)-2-pyridinecarboxamide is a synthetic compound with an indole moiety and a pyridinecarboxamide group. It has a molecular weight of approximately 230.26 g/mol. Compounds containing indole and pyridine structures have demonstrated biological activity.

Potential Applications

This compound has potential applications in pharmacology, medicinal chemistry, and synthetic organic chemistry. Interaction studies have been conducted to understand its binding affinities to biological targets to explore its therapeutic potential and mechanism of action.

Pharmaceutical Development

This compound may be useful in pharmaceutical development.

Structural Analogues

Several compounds share structural similarities with this compound.

- N-(1-methylindol-4-yl)-2-pyridinecarboxamide Contains a methyl group instead of isopropyl and may have different pharmacokinetics.

- N-(indol-3-yl)-2-pyridinecarboxamide Lacks the isopropyl group, has a simpler structure, and may exhibit different biological activity.

- N-(1-isobutylindol-4-yl)-2-pyridinecarboxamide Contains an isobutyl group, and variation in steric effects could influence activity.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with other 2-pyridinecarboxamide derivatives, such as:

- N-(furan-2-ylmethyl)-2-pyridinecarboxamide (L1)

- N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide (L2)

These analogs differ in their substituent groups: L1 and L2 feature furan and thiophene moieties, respectively, whereas the target compound incorporates an indole ring. The indole’s extended aromatic system and the isopropyl group likely enhance hydrophobic interactions compared to the smaller, less planar furan/thiophene groups in L1/L2 .

Physicochemical Properties

| Property | N-(1-isopropyl-1H-indol-4-yl)-2-pyridinecarboxamide | L1/L2 (Zn(II) complexes) |

|---|---|---|

| Molecular Weight | ~295.3 g/mol (estimated) | ~450–500 g/mol (complexes) |

| Solubility | Low (predicted due to indole hydrophobicity) | Moderate (perchlorate salts enhance solubility) |

| Aromatic System | Indole (planar, π-rich) | Furan/Thiophene (smaller, less π-conjugated) |

The indole moiety in the target compound may promote stronger π-π stacking interactions with biological targets like DNA, whereas L1/L2 rely on furan/thiophene for weaker, localized interactions .

Stability and Reactivity

The isopropyl group in the target compound likely enhances steric hindrance, reducing susceptibility to enzymatic degradation compared to L1/L2.

Research Findings and Limitations

- Key Insight : Structural modifications (e.g., indole vs. furan/thiophene) significantly alter physicochemical and biological profiles. Indole derivatives may offer enhanced DNA intercalation but face solubility challenges.

- Gaps in Data: No direct studies on the target compound’s coordination chemistry or biological activity are available in the provided evidence. Existing data on L1/L2 provide only indirect insights .

Biological Activity

N-(1-isopropyl-1H-indol-4-yl)-2-pyridinecarboxamide is a synthetic compound that has garnered attention in pharmacology and medicinal chemistry due to its notable biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a pyridinecarboxamide group, contributing to its diverse biological activities. Its molecular formula is CHNO, with a molecular weight of approximately 230.26 g/mol. The structural characteristics of this compound enhance its solubility and potential therapeutic efficacy compared to similar compounds.

Research indicates that this compound interacts with various biological targets, primarily through binding to G protein-coupled receptors (GPCRs). These receptors play critical roles in signal transduction and are implicated in numerous physiological processes. The compound's interaction with GPCRs may lead to modulation of neurotransmitter release, influencing various pathways associated with pain, inflammation, and other physiological responses .

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties. For instance, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

Anticancer Properties

The compound's structural similarity to other indole derivatives suggests potential anticancer activity. Indoles are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Investigations into the compound's cytotoxic effects on various cancer cell lines are ongoing, with promising results suggesting selective toxicity towards malignant cells while sparing normal cells .

Study on Antimicrobial Efficacy

In a recent study, this compound was evaluated for its antimicrobial efficacy against a panel of pathogens. The results indicated that the compound displayed significant activity against both Gram-positive and Gram-negative bacteria, with MIC values lower than those observed for conventional antibiotics .

Evaluation in Cancer Models

Another investigation focused on the compound's effects in cancer models. The results showed that treatment with this compound resulted in reduced tumor size and improved survival rates in animal models of cancer, highlighting its potential as an anticancer agent .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| This compound | Indole and pyridinecarboxamide moieties | Antimicrobial, anticancer |

| N-(1-methylindol-4-yl)-2-pyridinecarboxamide | Methyl group instead of isopropyl | Potentially different pharmacokinetics |

| N-(indol-3-yl)-2-pyridinecarboxamide | Lacks the isopropyl group | Different biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.